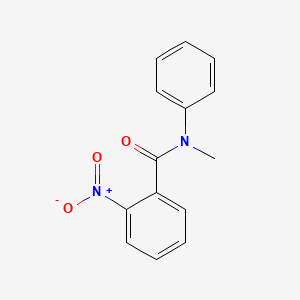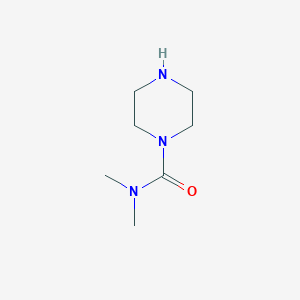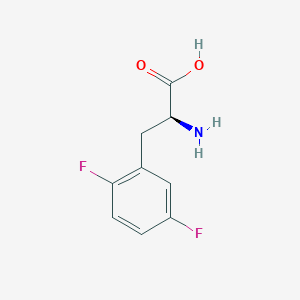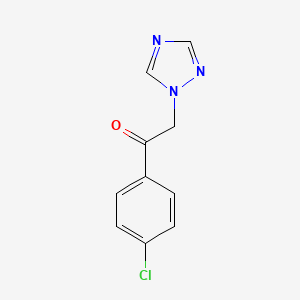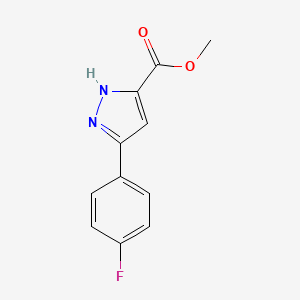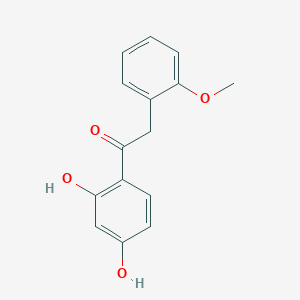
1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone
Vue d'ensemble
Description
1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone (DMPE) is a synthetic compound that has recently been gaining attention in the scientific community due to its potential applications in the laboratory and in research. DMPE is a derivative of phenol and is a member of the phenyl ketone family. It has a variety of characteristics that make it a valuable tool for scientists, including its solubility in organic solvents and its stability in the presence of light, heat, and air.
Applications De Recherche Scientifique
Heterocyclization and Chemical Synthesis
1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone and its derivatives have been utilized in chemical synthesis, particularly in reactions leading to the formation of heterocyclic compounds. Moskvina et al. (2015) demonstrated that using 1-(2,4-dihydroxyphenyl)ethanone in condensation reactions with N,N-dimethylformamide dimethyl acetal leads to heterocyclization, forming an isoflavone. Additionally, reactions with N,O- and N,N-binucleophiles were studied, resulting in the synthesis of compounds like 4,5-diarylisoxazole, 4,5-diarylpyrazoles, and 4,5-diaryl-substituted 2-aminopyrimidine in good yields (Moskvina, Shilin, & Khilya, 2015).
Synthesis of Anti-Platelet Aggregation Agents
Compounds derived from 1-(2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone have been synthesized and evaluated for their potential in inhibiting platelet aggregation. Akamanchi et al. (1999) synthesized paeonol and several substituted 1-(2-hydroxy-phenyl)ethanone derivatives, finding that some of these compounds exhibited significant anti-platelet aggregation properties (Akamanchi, Padmawar, Thatte, Rege, & Dahanukar, 1999).
Crystal Structure Analysis
The compound and its analogues have been a subject of crystal structure analysis to understand their molecular conformation and characteristics. For instance, Xiaoping Rao et al. (2014) analyzed the crystal structure of a derivative, providing insights into its conformation and bond arrangements (Rao, Cui, & Zheng, 2014).
Antimicrobial and Antifungal Applications
Derivatives of 1-(2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone have shown potential in antimicrobial and antifungal applications. Zhao et al. (2007) isolated several constituents from Cynanchum otophyllum, among which a derivative exhibited antifungal activity (Zhao, Shen, He, Mu, & Hao, 2007).
Propriétés
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-19-15-5-3-2-4-10(15)8-13(17)12-7-6-11(16)9-14(12)18/h2-7,9,16,18H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDXXAUUVUMRBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)C2=C(C=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352566 | |
| Record name | 1-(2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone | |
CAS RN |
92549-46-7 | |
| Record name | 1-(2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



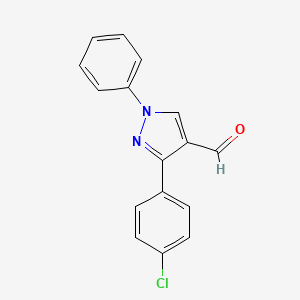
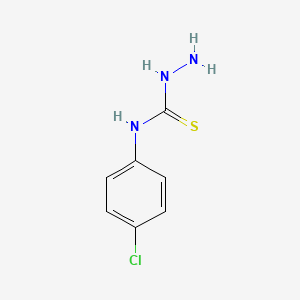
![5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B1348863.png)
![5-(2-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B1348864.png)
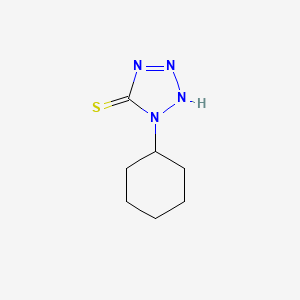
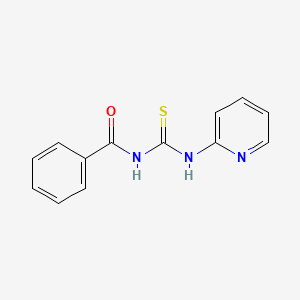
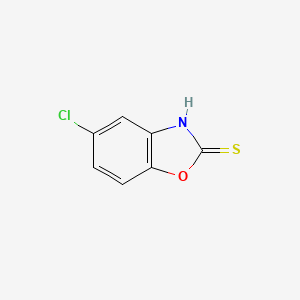
![5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1348874.png)
